1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene
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Description
Scientific Research Applications
1. Catalysis in Ethylation Reactions
Trifluoromethanesulphonic acid, closely related to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, has been found to be an effective catalyst in the ethylation of benzene. This compound demonstrates superior catalytic activity compared to other acids like AlCl3, FSO3H, and anhydrous H2SO4 (Booth et al., 1987).
2. Crystal Structure and Network Formation
1,3,5-Tris[4-Pyridyl(ethenyl)]benzene, which is structurally similar to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, contributes to the formation of an intricate 42.63.8 network and a chiral, trigonal net in crystal structures. This showcases its utility in developing atypical network topologies (Reddy et al., 2005).
3. Polymerization Reactions
Compounds like 1,4-Bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene, which bear resemblance to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, have been synthesized and used in phase transfer Pd(0) catalyzed polymerization reactions. These compounds exhibit mesomorphic behavior, important in the field of polymer chemistry (Pugh & Percec, 1990).
4. Applications in Optoelectronics
Hyperbranched conjugated poly(tetraphenylethene), containing structures similar to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, shows potential in optoelectronics due to properties like aggregation-induced emission, fluorescent photopatterning, optical limiting, and explosive detection. These properties are significant in developing advanced materials for various technological applications (Hu et al., 2012).
5. Electrochemical and Spectral Properties
Compounds such as 1,4-dimetoxy-2,5-bis[2-(tien-2-yl)ethenyl]benzene, closely related to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, have been synthesized and studied for their electrochemical and spectral properties. This research is pivotal in the field of materials science, especially for the development of new electronic and photonic materials (Lapkowski et al., 2006).
6. Porous Frameworks in Material Science
1,3,5-Tris(4-carboxyphenyl)benzene, structurally akin to 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene, forms a highly intricate and thermally stable 8-fold polycatenated assembly through hydrogen bonds and π-stacking. This structure has significant implications in material science for developing porous frameworks (Zentner et al., 2015).
properties
IUPAC Name |
1-ethenyl-4-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZBODIIBNVFSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557050 |
Source
|
Record name | 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
111144-97-9 |
Source
|
Record name | 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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